N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Chemical Reactions Analysis
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can be compared with other thiadiazole derivatives, such as:
- 2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
- 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C15H23N7OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H23N7OS/c1-11(2)13-18-19-14(24-13)17-12(23)8-15(6-4-3-5-7-15)9-22-10-16-20-21-22/h10-11H,3-9H2,1-2H3,(H,17,19,23) |
InChI Key |
HGPFKEOFFKUYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.